molecular formula C15H25NO4 B5623878 (1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol

Cat. No. B5623878
M. Wt: 283.36 g/mol
InChI Key: IGBOFTDJVJJLBH-TXEJJXNPSA-N
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Description

The compound "(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol" represents a specific stereochemistry in the broader context of spiro compounds, which are notable for their complex structures and potential biological activities. Spiro compounds, including azaspiro derivatives, are of significant interest due to their structural complexity and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of complex spiro compounds often involves multiple steps, including enantioselective synthesis routes to achieve the desired stereochemistry. For example, the enantioselective synthesis of related spiro compounds involves strategic elements like the Curtius rearrangement to install nitrogen substituents with high stereochemical fidelity (D'angelo, F. Dumas, & M. Pizzonero, 2005).

Molecular Structure Analysis

The crystal structure and molecular interactions of similar spiro compounds have been elucidated through techniques like X-ray diffraction, which reveals non-planar ring conformations and hydrogen bonding interactions that contribute to the stability and reactivity of these molecules (Lin Yuan et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds can include aminomethylation and various cyclization reactions to introduce or modify functional groups, impacting the compound's chemical properties and biological activity. The reactivity of specific functional groups within the spiro framework can be manipulated to synthesize derivatives with targeted properties (A. Khrustaleva et al., 2018).

properties

IUPAC Name

[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-[1-(methoxymethyl)cyclobutyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-20-10-14(3-2-4-14)13(19)16-7-5-15(6-8-16)11(17)9-12(15)18/h11-12,17-18H,2-10H2,1H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBOFTDJVJJLBH-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CCC3(CC2)C(CC3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1(CCC1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol

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